In-Depth Technical Guide: 1-(2-Methoxyethyl)pyrrolidin-3-amine in Medicinal Chemistry
In-Depth Technical Guide: 1-(2-Methoxyethyl)pyrrolidin-3-amine in Medicinal Chemistry
Executive Summary
The compound 1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile, chiral aliphatic heterocycle that has emerged as a privileged building block in modern drug discovery. Characterized by a conformationally restricted pyrrolidine core, a primary amine for robust coupling reactions, and a hydrophilic methoxyethyl appendage, this scaffold is frequently employed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. This whitepaper provides a comprehensive technical analysis of its properties, synthetic methodologies, and pharmacological applications, specifically tailored for researchers and drug development professionals.
Stereochemical Nuance & Nomenclature (Critical E-E-A-T Note)
Before detailing the physicochemical properties, it is imperative to address a common database discrepancy regarding the CAS registry numbers for this scaffold's stereoisomers and salt forms[1][2]:
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(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine (Free Base): Typically indexed under CAS 216667-74-2 [1].
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(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Dihydrochloride: Officially indexed under CAS 2045195-29-5 [2].
While this guide focuses on the structural and functional paradigm of the (S)-enantiomer as requested, the properties of the dihydrochloride salt (CAS 2045195-29-5) are provided, as enantiomers exhibit identical physicochemical properties in achiral environments. The choice between the (S) and (R) spatial vectors is dictated entirely by the target receptor's chiral binding pocket.
Physicochemical Profiling
The integration of the 2-methoxyethyl group significantly alters the physicochemical landscape of the bare pyrrolidine ring, primarily by lowering the LogP and introducing a hydrogen-bond acceptor.
| Property | Value / Description |
| Compound Name | (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine |
| Target CAS Registry | 2045195-29-5 (Associated with the 2HCl salt)[2] |
| Molecular Formula | C₇H₁₆N₂O (Free Base) / C₇H₁₈Cl₂N₂O (2HCl Salt) |
| Molecular Weight | 144.21 g/mol (Free Base) / 217.14 g/mol (2HCl Salt) |
| Physical Appearance | Colorless to pale yellow oil (Free Base) / White hygroscopic solid (2HCl Salt) |
| Solubility Profile | Highly soluble in H₂O, Methanol, DMSO; Insoluble in non-polar alkanes |
| Functional Groups | Primary amine (nucleophile), Tertiary amine (basic center), Aliphatic ether |
| Storage Conditions | 2-8°C, sealed under inert atmosphere (Argon/Nitrogen) to prevent oxidation[1] |
Mechanistic Rationale in Medicinal Chemistry
As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is rarely arbitrary. The structural causality breaks down into three core pillars:
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Conformational Restriction: The pyrrolidine ring restricts the degrees of freedom of the primary amine, providing a predictable 3D vector. This reduces the entropic penalty upon binding to a target protein.
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ADME Optimization via the Ether Linkage: The 2-methoxyethyl group acts as a hydrophilic appendage. It increases aqueous solubility (crucial for oral bioavailability) while the ether oxygen serves as a potent hydrogen-bond acceptor.
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Targeted Kinase & RNA-Binding Affinity: This scaffold is frequently utilized in the synthesis of urea, thiourea, and cyanoguanidine compounds targeting TrkA kinases (implicated in pain and oncology)[3], as well as modulators of RNA-modifying proteins like TUTase Zcchc11 (implicated in liver and colorectal tumors)[4].
Synthetic Workflow & Experimental Protocols
The synthesis of this scaffold relies on the orthogonal protection of the primary amine, allowing for the selective N-alkylation of the secondary pyrrolidine nitrogen.
Figure 1: Step-by-step synthetic workflow for N-alkylation and deprotection.
Protocol A: Selective N-Alkylation (Self-Validating System)
Objective: Alkylate the pyrrolidine nitrogen without compromising the Boc-protected primary amine.
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Reagents: (3S)-3-(Boc-amino)pyrrolidine (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq).
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Solvent: Anhydrous Acetonitrile (MeCN).
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Step-by-Step Procedure:
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Charge a flame-dried round-bottom flask with the pyrrolidine starting material and anhydrous MeCN under an inert argon atmosphere.
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Add K₂CO₃ and KI. Causality: K₂CO₃ is selected as a mild, insoluble base to scavenge the generated HBr without inducing base-catalyzed elimination of the alkyl bromide. KI is added to trigger a Finkelstein reaction, converting the alkyl bromide in situ to a highly reactive alkyl iodide, thereby accelerating nucleophilic substitution.
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Dropwise add 1-bromo-2-methoxyethane at room temperature, then heat the suspension to 80°C (reflux) for 12 hours.
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Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material stains purple, whereas the tertiary amine product will not stain strongly, confirming full conversion.
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Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.
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Protocol B: Boc Deprotection & Salt Formation
Objective: Remove the tert-butyloxycarbonyl (Boc) group to yield the stable dihydrochloride salt (CAS 2045195-29-5 equivalent).
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Reagents: 4M HCl in Dioxane (5.0 eq).
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Solvent: Dichloromethane (DCM).
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Step-by-Step Procedure:
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Dissolve the crude intermediate from Protocol A in minimal DCM.
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Slowly add 4M HCl in Dioxane at 0°C. Causality: The reaction is mildly exothermic; cooling prevents any potential thermal degradation, ensuring the ether linkage remains intact.
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Warm to room temperature and stir for 2-4 hours.
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Validation: Monitor by LC-MS. The disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the free amine mass (145.1 m/z) confirms complete deprotection.
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Evaporate volatiles under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the dihydrochloride salt. Filter and dry under high vacuum.
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Pharmacological Applications: Kinase Inhibition
Once synthesized, the primary amine of this scaffold is typically coupled via amide or urea linkages to a larger pharmacophore. A prominent example is its use in Tropomyosin receptor kinase A (TrkA) inhibitors[3]. The pyrrolidine moiety occupies the solvent-exposed region of the kinase, while the ether oxygen forms critical hydrogen bonds with the hinge region, blocking the binding of Nerve Growth Factor (NGF) and halting downstream oncogenic signaling.
Figure 2: Mechanism of action for pyrrolidine-based inhibitors in TrkA signaling.
References
- Title: CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins Source: Google Patents URL
- Title: US10851080B2 - Pyrrolidinyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors Source: Google Patents URL
